Benzamide, 4-chloro-N-methyl-N-nitro-
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Overview
Description
Benzamide, 4-chloro-N-methyl-N-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a chloro group, a nitro group, and a methyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-N-methyl-N-nitro- typically involves the following steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated nitrobenzene with methylamine under suitable conditions.
Industrial Production Methods: Industrial production methods for Benzamide, 4-chloro-N-methyl-N-nitro- may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or methylamine.
Major Products:
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amine-substituted benzamides.
Scientific Research Applications
Benzamide, 4-chloro-N-methyl-N-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-methyl-N-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
- Benzamide, 4-chloro-
- Benzamide, 4-methyl-
- Benzamide, 4-nitro-
Comparison:
- Benzamide, 4-chloro-N-methyl-N-nitro- is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activity.
- Benzamide, 4-chloro- lacks the nitro group, which may reduce its reactivity in certain chemical reactions.
- Benzamide, 4-methyl- lacks both the chloro and nitro groups, making it less reactive.
- Benzamide, 4-nitro- lacks the chloro group, which may affect its substitution reactions.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
90110-19-3 |
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Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-10(11(13)14)8(12)6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI Key |
BRGGIUASAMPHHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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